molecular formula C13H15F3O B2387598 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one CAS No. 104483-68-3

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one

Cat. No.: B2387598
CAS No.: 104483-68-3
M. Wt: 244.257
InChI Key: YJUGHFICDPXBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one is a ketone derivative featuring a trifluoromethyl-substituted phenyl group at the ortho position. The trifluoromethyl group (-CF₃) is electron-withdrawing, influencing the compound’s electronic properties and reactivity. This compound is of interest in medicinal and synthetic chemistry due to the stability and lipophilicity imparted by the CF₃ group.

Properties

IUPAC Name

3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUGHFICDPXBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one typically involves the introduction of a trifluoromethyl group into an organic molecule. One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. This reagent can react with carbonyl compounds under the activation of fluoride ions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is crucial for producing sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Scientific Research Applications

Biological Activity:
Research indicates that derivatives of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one may exhibit various biological activities, including:

  • Antimicrobial Properties: Studies have suggested that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary research has shown potential anticancer effects, warranting further investigation into its mechanisms and efficacy against different cancer cell lines .

Mechanism of Action:
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may improve its interaction with biological targets. This structural feature allows for better penetration through cellular membranes and increased binding affinity to specific receptors .

Medical Applications

In medicinal chemistry, this compound is being explored for:

  • Drug Development: Its ability to enhance pharmacokinetic properties makes it a valuable scaffold in drug design. The compound's unique structure may lead to the development of new therapeutic agents with improved bioavailability and efficacy .

Industrial Applications

This compound is also utilized in the production of agrochemicals and other industrial chemicals. Its unique chemical properties allow it to serve as an intermediate in synthesizing various products, including pesticides and herbicides .

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one
  • Structure : Phenylsulfonyl group at position 1.
  • Synthesis : Prepared via nucleophilic substitution of 1-bromo-3,3-dimethylbutan-2-one with benzene sulfinic acid in DMF (84% yield) .
  • Physical Properties: Melting point (80–81°C), higher than phenoxy derivatives due to sulfone’s polarity and strong intermolecular forces.
  • Reactivity : The sulfonyl group acts as a directing group in asymmetric catalysis and can be removed post-functionalization .
3,3-Dimethyl-1-phenoxybutan-2-one
  • Structure: Phenoxy group at position 1.
  • Synthesis: Reacting 1-bromo-3,3-dimethylbutan-2-one with phenol and K₂CO₃ in DMF (68% yield) .
  • Physical Properties : Lower melting point (37–38°C) compared to sulfonyl analogs, reflecting weaker dipole interactions.
1-[4-(Trifluoromethyl)phenyl]butan-2-one
  • Structure : Para-trifluoromethylphenyl group (vs. ortho in the target compound).

Heterocyclic and Nitrogen-Containing Analogs

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
  • Structure : Pyridin-3-yl group introduces a nitrogen atom.
  • Synthesis: Prepared via methods analogous to sulfonyl/phenoxy derivatives (83% yield) .
  • Applications : Intermediate in antifungal agents (e.g., benzoylcarbamates), highlighting the role of nitrogen in bioactivity .
  • Reactivity : The pyridine ring’s basicity may influence solubility and coordination properties.

Reduced Derivatives (Alcohols)

3,3-Dimethyl-2-(3-trifluoromethyl-phenyl)-butan-2-ol
  • Structure : Alcohol derivative with CF₃-phenyl and hydroxyl groups.
  • Synthesis : Reduction of the corresponding ketone using NaBH₄ (similar to methods in ).
  • Properties : Hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents .

Comparative Data Table

Compound Name Substituent Melting Point (°C) Yield (%) Key Applications/Reactivity Reference ID
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one Phenylsulfonyl (ortho) 80–81 84 Asymmetric catalysis directing group
3,3-Dimethyl-1-phenoxybutan-2-one Phenoxy (ortho) 37–38 68 N/A
1-[4-(Trifluoromethyl)phenyl]butan-2-one CF₃ (para) N/A N/A Pharmaceutical intermediate
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one Pyridin-3-yl N/A 83 Antifungal agent precursor
3,3-Dimethyl-2-(3-CF₃-phenyl)-butan-2-ol CF₃-phenyl + hydroxyl N/A N/A Potential solubility modifier

Key Findings and Insights

Substituent Effects: Electron-withdrawing groups (e.g., -SO₂Ph, -CF₃) increase electrophilicity of the ketone, enhancing reactivity toward nucleophiles.

Synthetic Flexibility: Bromoketone intermediates (e.g., 1-bromo-3,3-dimethylbutan-2-one) enable modular synthesis with diverse nucleophiles (sulfinates, phenols, pyridines) .

Biological Relevance :

  • Pyridine-containing derivatives exhibit antifungal activity, suggesting that nitrogen heterocycles enhance bioactivity .

Physical Property Trends :

  • Sulfonyl derivatives exhibit higher melting points due to stronger intermolecular forces, whereas ethers and alcohols show lower melting points .

Biological Activity

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one, also known as a trifluoromethyl ketone, is a compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a bulky dimethyl substituent, contributes to its potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The chemical formula for this compound is C13H15F3OC_{13}H_{15}F_3O with a molecular weight of 244.26 g/mol. The compound's structure can be represented as follows:

PropertyValue
Chemical FormulaC₁₃H₁₅F₃O
Molecular Weight244.26 g/mol
IUPAC NameThis compound
AppearanceLiquid

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups often display enhanced antimicrobial activity. For instance, derivatives of similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby increasing their bioactivity against microbial pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various in vitro studies. For example, related compounds have shown significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Case Studies

Several studies have highlighted the biological activity of trifluoromethyl ketones:

  • Anticancer Efficacy : A study reported that a series of trifluoromethyl ketones exhibited IC50 values ranging from 0.003 to 9.27 µM against various cancer cell lines, indicating potent anticancer activity. The most active derivative showed selectivity towards renal cancer cells with an IC50 value of 1.143 µM .
  • Antimicrobial Properties : Another investigation revealed that complexes derived from trifluoromethyl ketones demonstrated comparable antibacterial activity to standard antibiotics like streptomycin against Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant strains .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it can effectively reduce tumor growth.
  • Membrane Disruption : The lipophilic nature due to the trifluoromethyl group allows for better integration into cellular membranes, potentially disrupting microbial cell integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.